ドセタキセル-d9
概要
説明
Docetaxel-d9 is intended for use as an internal standard for the quantification of docetaxel by GC- or LC-MS. Docetaxel is a semisynthetic analog of paclitaxel that inhibits microtubule disassembly (IC50 = 0.2 μM) and inhibits cell replication (IC50 = 0.13 μM). It has proven more effective than taxol in preventing the proliferation of cancer cells. Docetaxel has potential applications in breast cancer and hormone-refractory prostate cancer.
科学的研究の応用
癌治療
ドセタキセルは癌治療における主要な薬剤です . ナノファイバーやナノ粒子などのナノプラットフォームへの組み込みにより、ドセタキセルは大幅に強化されています . この進歩により、標的化された送達、制御された放出、およびバイオアベイラビリティの向上を実現し、全身毒性を大幅に軽減し、患者の転帰を改善しています .
再生医療
ナノテクノロジーと薬理学の融合により、標的療法と細胞再生を促進することで、再生医療の新しい道が開かれています . ドセタキセルを負荷したナノプラットフォームはこの分野で潜在能力を示しています .
ナノファイバーアプリケーション
ナノファイバーは、エレクトロスピニングなどの技術を利用して、ドセタキセルの制御された放出のための汎用性の高い足場を提供し、薬物放出プロファイルを調整します .
ナノ粒子アプリケーション
ナノ粒子は、ナノ沈殿やエマルジョンなどの高度なカプセル化方法により、腫瘍細胞への正確な薬物送達を可能にし、健康な組織への損傷を最小限に抑えます .
薬物動態特性の改善
これらのナノテクノロジーは、ドセタキセルの薬物動態特性を改善するだけでなく、再生医療の新しい道を開きます .
精密医療
これらの進歩により、ナノテクノロジーは、副作用を最小限に抑えながら癌治療の有効性を高める、精密医療の新時代を約束しています .
抗CD24標的化
ナノ粒子の抗CD24への結合により、前立腺癌へのドセタキセルの標的化が可能になります .
pH依存性ポリマーゲーテッドメソポーラスシリカ
pH依存性ポリマーゲーテッドメソポーラスシリカに負荷されたドセタキセル三水和物ナノ粒子は、狭いサイズ分布を示しました .
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
Docetaxel-d9 plays a crucial role in biochemical reactions, particularly in the stabilization of microtubules. It interacts with tubulin, a protein that polymerizes to form microtubules, thereby inhibiting their depolymerization. This interaction prevents the disassembly of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Docetaxel-d9 also interacts with proteins such as Bcl-2 and Bcl-xL, inhibiting their anti-apoptotic functions .
Cellular Effects
Docetaxel-d9 exerts significant effects on various cell types and cellular processes. It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This compound influences cell signaling pathways by inhibiting the activation of anti-apoptotic genes such as Bcl-2 and Bcl-xL, and promoting the expression of cell cycle inhibitors like p27 . Additionally, Docetaxel-d9 affects cellular metabolism by disrupting microtubule dynamics, which are essential for intracellular transport and cell division .
Molecular Mechanism
At the molecular level, Docetaxel-d9 binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization. This binding prevents the normal dynamic reorganization of the microtubule network, which is essential for mitosis. The inhibition of microtubule depolymerization leads to the formation of stable, non-functional microtubule bundles, causing cell cycle arrest at the metaphase-anaphase transition . Docetaxel-d9 also triggers apoptosis through the intrinsic pathway by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Docetaxel-d9 change over time. Initially, it induces cell cycle arrest and apoptosis within hours of treatment. Over extended periods, Docetaxel-d9 demonstrates stability, maintaining its efficacy in inhibiting cell proliferation and inducing cell death. Long-term exposure can lead to the development of resistance in some cell lines, necessitating combination therapies to enhance its effectiveness .
Dosage Effects in Animal Models
The effects of Docetaxel-d9 vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth with minimal toxicity. At higher doses, Docetaxel-d9 can cause significant adverse effects, including neutropenia, gastrointestinal toxicity, and hepatotoxicity . The therapeutic window is narrow, and careful dose optimization is required to balance efficacy and toxicity.
Metabolic Pathways
Docetaxel-d9 is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The main metabolic pathway involves the oxidation of the tert-butyl group on the side chain at the C-13 position of the taxane ring, leading to the formation of several metabolites . These metabolic processes are crucial for the elimination of Docetaxel-d9 from the body and can influence its pharmacokinetic and pharmacodynamic profiles.
Transport and Distribution
Docetaxel-d9 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds extensively to plasma proteins, including alpha-1-acid glycoprotein, albumin, and lipoproteins, which facilitate its distribution . The compound accumulates in tumor tissues due to the enhanced permeability and retention effect, allowing for targeted delivery to cancer cells .
Subcellular Localization
Within cells, Docetaxel-d9 localizes primarily to the cytoplasm, where it interacts with microtubules. It does not require specific targeting signals or post-translational modifications for its activity. The stabilization of microtubules in the cytoplasm disrupts various cellular processes, including mitosis and intracellular transport, leading to cell cycle arrest and apoptosis .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i3D3,4D3,5D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZOTLJHXYCWBA-ZYSSTJHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Docetaxel-d9 in analyzing Docetaxel levels?
A1: Docetaxel-d9 is a deuterated form of Docetaxel, meaning it has some of its hydrogen atoms replaced with deuterium (heavy hydrogen). This alteration does not significantly change its chemical behavior, but it makes Docetaxel-d9 distinguishable from Docetaxel when using mass spectrometry. This makes Docetaxel-d9 an ideal internal standard for quantifying Docetaxel in biological samples like serum [].
Q2: How does the use of Docetaxel-d9 improve the accuracy of Docetaxel quantification?
A2: Using an internal standard like Docetaxel-d9 helps correct for variations during sample preparation and analysis. Since Docetaxel-d9 behaves almost identically to Docetaxel during these processes, any loss or variation affecting Docetaxel will similarly affect Docetaxel-d9. By comparing the measured ratio of Docetaxel to Docetaxel-d9, scientists can obtain a more accurate quantification of Docetaxel, even if some sample is lost during processing [].
Q3: What is the significance of using Turbulent Flow Liquid Chromatography (TFC-HPLC) combined with Electrospray Tandem Mass Spectrometry (ESI-MS/MS) in this context?
A3: TFC-HPLC is a highly efficient separation technique that allows for rapid and effective separation of Docetaxel from other components in serum []. Coupling this with ESI-MS/MS, a highly sensitive and specific detection method, enables the accurate quantification of Docetaxel even at very low concentrations within complex biological matrices like serum [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。